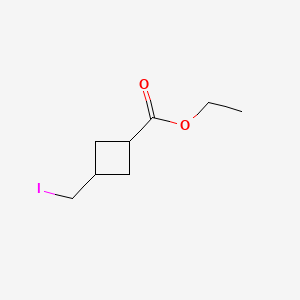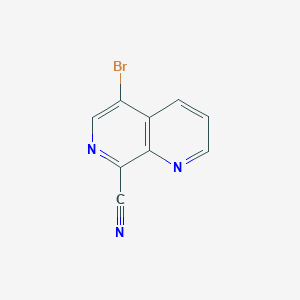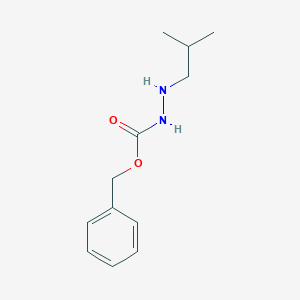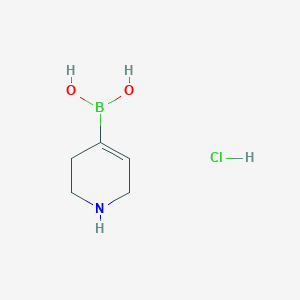
1,2,3,6-Tetrahydropyridine-4-YL-boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride typically involves the palladium-catalyzed cross-coupling of halopyridines with boronic acids or esters. One common method includes the use of tetraalkoxydiborane or dialkoxyhydroborane as reagents . The reaction conditions often require a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.
Conditions: Organic solvents (e.g., toluene, ethanol), temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl or substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry: In chemistry, B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules . This compound’s ability to form stable carbon-carbon bonds makes it a valuable reagent in organic synthesis.
Biology and Medicine: In biology and medicine, this compound is used in the development of potential therapeutic agents. For example, it has been explored as a building block for the synthesis of HIV-1 protease inhibitors and protein kinase inhibitors . These inhibitors are crucial in the treatment of various diseases, including cancer and viral infections .
Industry: In the industrial sector, B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride is used in the production of advanced materials and polymers. Its role in the synthesis of functionalized organic compounds makes it a valuable component in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the final product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
4-Pyridinylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
3-Pyridinylboronic acid: A related compound with a different substitution pattern on the pyridine ring.
2-Pyridinylboronic acid: Another isomer with distinct reactivity and applications.
Uniqueness: B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride is unique due to its tetrahydropyridine structure, which imparts specific reactivity and stability in cross-coupling reactions. This structural feature allows for the formation of stable intermediates and enhances the efficiency of the reaction .
Propriétés
Formule moléculaire |
C5H11BClNO2 |
|---|---|
Poids moléculaire |
163.41 g/mol |
Nom IUPAC |
1,2,3,6-tetrahydropyridin-4-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C5H10BNO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7-9H,2-4H2;1H |
Clé InChI |
MIKWFZFMEHUEOJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CCNCC1)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)
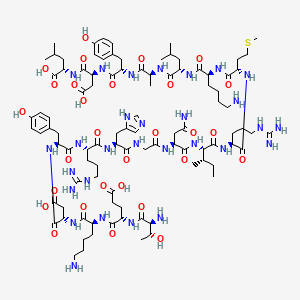
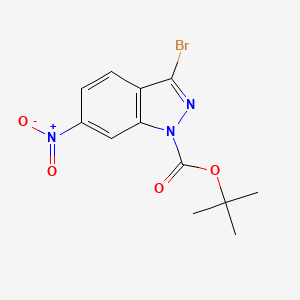
![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)

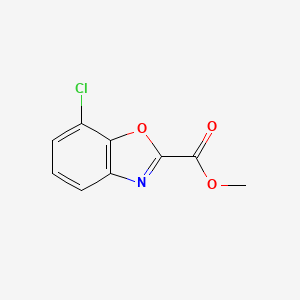


![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)

